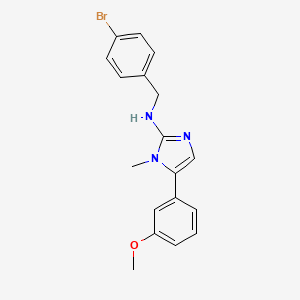![molecular formula C20H26N4O4 B15019005 2-(4-{4-Nitro-3-[(2-phenoxyethyl)amino]phenyl}piperazin-1-yl)ethanol](/img/structure/B15019005.png)
2-(4-{4-Nitro-3-[(2-phenoxyethyl)amino]phenyl}piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with a nitro group and a phenoxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps:
Formation of the Phenoxyethylamine Intermediate: This step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol, which is then converted to 2-phenoxyethylamine through amination.
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline.
Coupling Reaction: The phenoxyethylamine is coupled with 4-nitroaniline under appropriate conditions to form the intermediate compound.
Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Substituted Phenoxy Compounds: Substitution reactions can yield a variety of substituted phenoxy compounds.
Scientific Research Applications
2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the effects of nitro and phenoxy groups on biological activity.
Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological receptors. The phenoxyethylamino group can enhance the compound’s binding affinity to these receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)ethan-1-ol: Similar in structure but lacks the piperazine ring.
Phenoxybenzamine: Contains a phenoxy group but differs in the rest of the structure.
Cetirizine: Contains a piperazine ring but has different substituents.
Uniqueness
2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is unique due to the combination of a nitro group, a phenoxyethylamino group, and a piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H26N4O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[4-[4-nitro-3-(2-phenoxyethylamino)phenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H26N4O4/c25-14-13-22-9-11-23(12-10-22)17-6-7-20(24(26)27)19(16-17)21-8-15-28-18-4-2-1-3-5-18/h1-7,16,21,25H,8-15H2 |
InChI Key |
MGPGSNBDSRRSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,3-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B15018926.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15018930.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15018941.png)

![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B15018956.png)
![2,5-dichloro-N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15018958.png)
![4-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B15018963.png)
![N,N-dimethyl-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15018968.png)

![4-[(4-chlorobenzyl)oxy]-N'-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B15018990.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018994.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide](/img/structure/B15018996.png)
![3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol](/img/structure/B15019002.png)

